Indoxacarb Impurity 5

Descripción general

Descripción

Indoxacarb Impurity 5 is a metabolite of the insecticide indoxacarb. It is a white powder with a molecular weight of 439.65. Indoxacarb is a member of the oxadiazine class of insecticides, which act by inhibiting sodium ion entry into nerve cells, resulting in the paralysis and death of target insect pests .

Aplicaciones Científicas De Investigación

Indoxacarb Impurity 5 has several scientific research applications:

Chemistry: It is used in the study of insecticide metabolism and degradation pathways.

Biology: It helps in understanding the detoxification processes in organisms, particularly the role of cytochrome P450 enzymes.

Medicine: Research on its effects on non-target organisms can provide insights into potential therapeutic applications or toxicological impacts.

Industry: It is used in the development and testing of new insecticidal formulations and environmental impact assessments

Mecanismo De Acción

Target of Action

Indoxacarb Impurity 5, like its parent compound Indoxacarb, primarily targets the neuronal sodium channels in insects . These channels play a crucial role in the transmission of nerve impulses, which are essential for the normal functioning of the insect’s nervous system .

Mode of Action

This compound interacts with its targets by blocking the neuronal sodium channels . This blockage disrupts the normal flow of sodium ions, which is necessary for the generation and propagation of action potentials in neurons . As a result, the normal functioning of the insect’s nervous system is impaired, leading to paralysis and eventually death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium ion transport pathway. By blocking the neuronal sodium channels, it disrupts the electrochemical gradient necessary for the transmission of nerve impulses . This disruption affects various downstream effects, including muscle contraction, sensory perception, and other functions that rely on the normal functioning of the nervous system .

Pharmacokinetics

It is known that the parent compound indoxacarb is fairly lipophilic, with a partition coefficient (kow) of 465 , suggesting that it can readily cross biological membranes. This property might also apply to this compound, potentially influencing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of the normal functioning of the insect’s nervous system. By blocking the neuronal sodium channels, it prevents the generation and propagation of action potentials in neurons . This disruption leads to paralysis and eventually death of the insect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the parent compound Indoxacarb is known to be stable under acidic conditions (pH 5), but it hydrolyzes more rapidly under alkaline conditions (pH 9) . Therefore, the pH of the environment could potentially affect the stability and efficacy of this compound. Additionally, certain insects, such as the oriental tobacco budworm, have been reported to develop resistance to Indoxacarb when exposed to it , suggesting that the presence of resistant insect populations could influence the compound’s action and efficacy.

Análisis Bioquímico

Biochemical Properties

Indoxacarb Impurity 5 plays a significant role in biochemical reactions, particularly in the detoxification processes. This compound is detoxified by cytochrome P450 enzymes and other detoxification enzymes in the human body . Cytochrome P450 enzymes are a family of heme-containing enzymes that catalyze the oxidation of organic substances. The interaction between this compound and these enzymes involves the oxidation of the compound, leading to its detoxification and subsequent excretion from the body.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cytochrome P450 enzymes and other detoxification enzymes. These interactions result in the oxidation and detoxification of the compound. The binding of this compound to the active site of cytochrome P450 enzymes facilitates the transfer of electrons from NADPH to the compound, leading to its oxidation. This process is essential for the detoxification and elimination of this compound from the body .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects, while at higher doses, it can cause adverse effects such as changes in enzyme activity, cellular metabolism, and gene expression. Studies have shown that the compound is not toxic to humans at doses up to 100 mg/kg . Higher doses may lead to toxic effects, including oxidative stress and cellular damage.

Metabolic Pathways

This compound is involved in metabolic pathways related to detoxification. The compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and conversion into less toxic metabolites. These metabolites are then further processed by other detoxification enzymes, such as glutathione S-transferase, and excreted from the body. The interaction of this compound with these enzymes is crucial for its detoxification and elimination .

Métodos De Preparación

The preparation of Indoxacarb Impurity 5 involves several steps. One method includes adding sodium acetate, a catalyst (palladium on carbon), a dehalogenation inhibitor, and a solvent to 2-(phenmethyl)-7-chloroindeneo [1,2-e] [1,3,4]oxadiazine-2,4a (3H,5H)-dicarboxylic acid4a-methyl ester at room temperature. The reaction is carried out under hydrogen at normal pressure, with a temperature range of 10-30°C for 7-9 hours. After the reaction, the palladium on carbon is filtered out, and the filtrate is directly reacted with acyl chloride to obtain high-purity indoxacarb .

Análisis De Reacciones Químicas

Indoxacarb Impurity 5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

Indoxacarb Impurity 5 can be compared with other similar compounds such as:

Indoxacarb: The parent compound, which is also an oxadiazine insecticide with similar sodium channel blocking properties.

Famoxadone: Another insecticide that acts on mitochondrial respiration but has a different mode of action.

Diuron: A herbicide that inhibits photosynthesis in plants but is structurally different from indoxacarb.

This compound is unique due to its specific role as a metabolite of indoxacarb and its involvement in detoxification processes in organisms .

Actividad Biológica

Indoxacarb is a well-known insecticide belonging to the oxadiazine class, primarily used for controlling lepidopteran pests. Among its various metabolites, Indoxacarb Impurity 5 has garnered attention due to its potential biological activities and implications for both target and non-target organisms. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and ecological impacts based on diverse research findings.

Indoxacarb operates as a sodium channel blocker, disrupting the normal functioning of nerve impulses in insects. The compound is metabolized into its active form, which binds to the sodium channels, leading to paralysis and eventual death of the insect. The specific activity of this compound, however, requires further elucidation through detailed biochemical studies.

Toxicity Profiles

The toxicity of Indoxacarb and its impurities varies significantly across species. Research has demonstrated that this compound exhibits varying degrees of toxicity in different insect species:

- Spodoptera litura : Studies indicated that the LC50 values for resistant strains were significantly higher compared to susceptible strains, indicating a potential resistance mechanism involving cytochrome P450 enzymes and other detoxification pathways .

- Ischnura senegalensis : Behavioral experiments showed that exposure to Indoxacarb led to abnormal movements and impaired locomotion in larvae, suggesting significant ecological risks for non-target predatory insects .

Case Studies

-

Resistance Mechanisms in Spodoptera litura :

- A systemic study identified over 900 co-regulated genes associated with resistance to Indoxacarb, including those encoding cytochrome P450 enzymes and glutathione S-transferases. This indicates a complex interaction between genetic expression and metabolic detoxification .

- Table 1 summarizes the LC50 values for different strains:

Strain LC50 (mg/L) Susceptible (SS) 0.64 Resistant (InRS) 37.37 Field Resistant (FInRS) 25.65 - Impact on Non-Target Species :

Biochemical Aspects

Research into the biochemical pathways affected by this compound reveals alterations in gene expression related to muscle function and detoxification processes:

- Transcriptomic analyses highlighted significant downregulation of genes involved in muscle function in exposed larvae, which could lead to reduced survival rates in natural habitats .

- The role of cytochrome P450 enzymes was emphasized as crucial for detoxifying lower concentrations of Indoxacarb, while higher concentrations overwhelmed these pathways .

Propiedades

IUPAC Name |

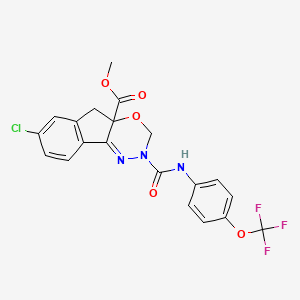

methyl 7-chloro-2-[[4-(trifluoromethoxy)phenyl]carbamoyl]-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClF3N3O5/c1-30-17(28)19-9-11-8-12(21)2-7-15(11)16(19)26-27(10-31-19)18(29)25-13-3-5-14(6-4-13)32-20(22,23)24/h2-8H,9-10H2,1H3,(H,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBDNGWVXFMUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3=C(C1=NN(CO2)C(=O)NC4=CC=C(C=C4)OC(F)(F)F)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClF3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009311 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144171-39-1 | |

| Record name | Methyl 7-chloro-2-{[4-(trifluoromethoxy)phenyl]carbamoyl}-2,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-4a(3H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.